molecular formula C11H21NO2 B13597031 Methyl 4-amino-5-cyclopentylpentanoate

Methyl 4-amino-5-cyclopentylpentanoate

Cat. No.: B13597031
M. Wt: 199.29 g/mol
InChI Key: QNVJSVJANVYGTB-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-cyclopentylpentanoate is a methyl ester derivative featuring a pentanoate backbone substituted with a cyclopentyl group at the 5-position and an amino group at the 4-position.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 4-amino-5-cyclopentylpentanoate

InChI

InChI=1S/C11H21NO2/c1-14-11(13)7-6-10(12)8-9-4-2-3-5-9/h9-10H,2-8,12H2,1H3

InChI Key

QNVJSVJANVYGTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(CC1CCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-cyclopentylpentanoate typically involves the reaction of cyclopentylamine with methyl 4-bromopentanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group replaces the bromine atom. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-cyclopentylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.

    Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Methyl 4-amino-5-cyclopentylpentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-cyclopentylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides steric hindrance, affecting the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 3-Aminocyclopentanecarboxylate ()

Structural Differences :

  • Methyl 3-aminocyclopentanecarboxylate has a cyclopentane ring directly attached to the ester group, with the amino group at the 3-position. In contrast, Methyl 4-amino-5-cyclopentylpentanoate features a longer pentanoate chain with a cyclopentyl substituent and amino group at position 3. Physicochemical Properties:
  • This could influence bioavailability in drug design contexts. Safety and Handling:
  • Both compounds require stringent safety protocols, including gloves, face shields, and proper hygiene practices due to their amino and ester functionalities .

Sandaracopimaric Acid Methyl Ester ()


Structural Differences :

  • Sandaracopimaric acid methyl ester is a diterpene-derived methyl ester with a fused tricyclic structure, lacking amino substituents. The target compound’s linear chain and amino group differentiate its reactivity and solubility. Analytical Behavior:
  • Gas chromatography (GC) analysis of sandaracopimaric acid methyl ester reveals retention behavior influenced by its rigid tricyclic framework. This compound, with its flexible chain and polar amino group, would likely exhibit shorter retention times or require derivatization (e.g., silylation) for GC analysis .

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone Intermediate ()

Physicochemical and Analytical Data Comparison

Property This compound (Inferred) Methyl 3-Aminocyclopentanecarboxylate (Analog) Sandaracopimaric Acid Methyl Ester ()
Molecular Weight ~245 g/mol (estimated) ~157 g/mol ~316 g/mol
Solubility Moderate in polar solvents (due to amino group) High in polar solvents Low (hydrophobic tricyclic structure)
GC Retention Shorter (requires derivatization) Not reported Long (rigid structure)
Safety Protocols PPE required (gloves, face shields) PPE required Not specified

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